molecular formula C18H22N2O2S B2618841 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946271-84-7

4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2618841
CAS No.: 946271-84-7
M. Wt: 330.45
InChI Key: LZZWSTOYBZVUIF-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxy group attached to the benzene ring, a pyrrolidine ring, and a thiophene ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride.

    Amidation Reaction: The 4-methoxybenzoyl chloride is then reacted with 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products

    Oxidation: Formation of 4-hydroxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide.

    Reduction: Formation of 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzamide
  • 4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide
  • N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Uniqueness

4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is unique due to the presence of both the pyrrolidine and thiophene rings, which can confer distinct chemical and biological properties. This combination of functional groups may result in unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-methoxy-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-22-16-6-4-14(5-7-16)18(21)19-12-17(15-8-11-23-13-15)20-9-2-3-10-20/h4-8,11,13,17H,2-3,9-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZWSTOYBZVUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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